Hexacosan-2-one

Beschreibung

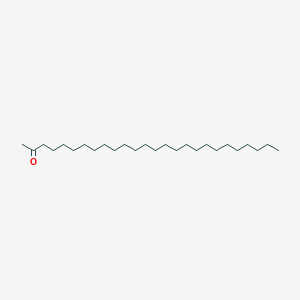

Hexacosan-2-one (IUPAC name: hexacosan-2-one) is a long-chain aliphatic ketone with the molecular formula C₂₆H₅₂O. It features a ketone functional group (-C=O) at the second carbon position of a 26-carbon saturated hydrocarbon chain. This compound is primarily identified in plant waxes, where it contributes to cuticular lipid layers that protect against desiccation and pathogens. For example, it has been detected in trace amounts (denoted as "tr") in the wax composition of Serbian Dianthus species, suggesting a specialized ecological role despite its low abundance .

Its high molecular weight (368.71 g/mol) and structural rigidity make it less volatile compared to shorter-chain analogs.

Eigenschaften

CAS-Nummer |

77327-12-9 |

|---|---|

Molekularformel |

C26H52O |

Molekulargewicht |

380.7 g/mol |

IUPAC-Name |

hexacosan-2-one |

InChI |

InChI=1S/C26H52O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2)27/h3-25H2,1-2H3 |

InChI-Schlüssel |

DBTWKNLFNCALDO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexacosan-2-one can be synthesized through several methods, including:

Oxidation of Hexacosanol: One common method involves the oxidation of hexacosanol (a 26-carbon alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of a long-chain alkane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of hexacosan-2-one typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Hexacosan-2-one undergoes various chemical reactions, including:

Reduction: It can be reduced to hexacosanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Further oxidation can lead to the formation of hexacosanoic acid.

Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions:

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Oxidation: Jones reagent or PCC in dichloromethane.

Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed:

Reduction: Hexacosanol.

Oxidation: Hexacosanoic acid.

Substitution: Tertiary alcohols with varying alkyl groups depending on the Grignard reagent used.

Wissenschaftliche Forschungsanwendungen

Hexacosan-2-one has several applications in scientific research, including:

Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.

Biology: Investigated for its role in biological membranes and its potential as a biomarker for certain diseases.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of hexacosan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

| Parameter | Hexacosan-2-one | Hexan-2-one | Oxacyclohexadecan-2-one | 5-Hexyl-5-methyloxolan-2-one |

|---|---|---|---|---|

| Molecular Formula | C₂₆H₅₂O | C₆H₁₂O | C₁₅H₂₈O₂ | C₁₂H₂₀O₂ |

| Molecular Weight | 368.71 g/mol | 100.16 g/mol | 240.38 g/mol | 196.29 g/mol |

| Structure | Linear aliphatic ketone | Linear aliphatic ketone | Cyclic ester (lactone) | Cyclic ketone (furanone) |

| Functional Group | Ketone (C-2) | Ketone (C-2) | Lactone (cyclic ester) | Furanone (cyclic diketone) |

| Physical State (RT) | Solid | Liquid | Solid/Liquid (varies with purity) | Liquid |

| Natural Occurrence | Plant waxes (e.g., Dianthus) | Synthetic/industrial production | Microbial metabolites, fragrances | Synthetic intermediates |

| Applications | Plant cuticle reinforcement | Industrial solvent | Perfumery, polymer precursors | Flavoring agents, pharmaceuticals |

Key Research Findings

Hexacosan-2-one vs. Hexan-2-one :

- Hexan-2-one (CAS 591-78-6), a 6-carbon ketone, is highly volatile and widely used as a solvent in paints and adhesives . Its short chain enables rapid evaporation, contrasting with Hexacosan-2-one’s role in forming stable, water-repellent plant wax layers .

- Ecological studies highlight that long-chain ketones like Hexacosan-2-one are evolutionarily optimized for cuticular functions, while shorter analogs like Hexan-2-one are more reactive and toxicologically significant in industrial settings .

Hexacosan-2-one vs. Oxacyclohexadecan-2-one :

- Oxacyclohexadecan-2-one (CAS 106-02-5), a 16-membered macrolide, is structurally distinct due to its cyclic ester group. It is utilized in fragrance formulations and biodegradable polymers, leveraging its ring strain and ester reactivity .

- Unlike Hexacosan-2-one, which is biosynthesized in plants, lactones like Oxacyclohexadecan-2-one are often derived from microbial fermentation or chemical synthesis .

Hexacosan-2-one vs. 5-Hexyl-5-methyloxolan-2-one: The furanone derivative 5-Hexyl-5-methyloxolan-2-one (CAS 7011-83-8) exhibits a fused cyclic structure, enhancing its solubility in organic solvents. It is used in flavor chemistry and as a synthetic intermediate, differing from Hexacosan-2-one’s passive structural role in waxes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.